Cas no 51145-00-7 ((2-nitrophenyl)methanesulfonamide)

(2-Nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by the presence of a nitro group ortho to the methanesulfonamide substituent on a phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The nitro group enhances reactivity, facilitating further functionalization, while the sulfonamide moiety offers stability and versatility in chemical transformations. Its well-defined structure and purity make it suitable for precise applications in catalysis, medicinal chemistry, and material science. The compound is typically handled under standard laboratory conditions, with attention to compatibility in reactions involving nitroaromatic systems.
(2-nitrophenyl)methanesulfonamide structure
51145-00-7 structure
Product Name:(2-nitrophenyl)methanesulfonamide
CAS No:51145-00-7
MF:C7H8N2O4S
MW:216.214420318604
CID:363131
PubChem ID:13266249
Update Time:2025-06-08

(2-nitrophenyl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanesulfonamide, 2-nitro-
    • (2-nitrophenyl)methanesulfonamide
    • DTXSID20533163
    • SCHEMBL448648
    • 2-nitrophenylmethanesulfonamide
    • Z734461520
    • SNCFSWRNEADGAI-UHFFFAOYSA-N
    • EN300-108163
    • BCA14500
    • AKOS010295798
    • 1-(2-nitrophenyl)methanesulfonamide
    • 51145-00-7
    • Inchi: 1S/C7H8N2O4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2,(H2,8,12,13)
    • InChI Key: SNCFSWRNEADGAI-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1[N+](=O)[O-])(N)(=O)=O

Computed Properties

  • Exact Mass: 216.02054
  • Monoisotopic Mass: 216.02047791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • PSA: 103.3

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Additional information on (2-nitrophenyl)methanesulfonamide

Introduction to (2-nitrophenyl)methanesulfonamide (CAS No. 51145-00-7)

(2-nitrophenyl)methanesulfonamide, with the chemical identifier CAS No. 51145-00-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a nitro group and a methanesulfonamide moiety makes it a versatile intermediate for synthesizing various bioactive molecules.

The nitro group in the molecular structure of (2-nitrophenyl)methanesulfonamide contributes to its reactivity, enabling it to participate in nucleophilic substitution reactions and undergo reduction to form aniline derivatives. This characteristic is particularly valuable in the synthesis of pharmaceuticals, where such transformations are often employed to introduce specific functional groups that enhance drug efficacy and selectivity.

Moreover, the methanesulfonamide moiety provides stability to the molecule while also serving as a handle for further chemical modifications. This dual functionality makes (2-nitrophenyl)methanesulfonamide a valuable building block in the development of new compounds. Researchers have leveraged these properties to explore its utility in designing novel therapeutic agents targeting various diseases.

In recent years, significant advancements have been made in understanding the pharmacological potential of derivatives of (2-nitrophenyl)methanesulfonamide. Studies have demonstrated its role in modulating biological pathways associated with inflammation, pain, and neurodegenerative disorders. The nitro group's ability to engage in redox reactions has been particularly intriguing, as it offers a means to develop prodrugs that can be activated at specific sites within the body, thereby improving therapeutic outcomes.

One notable area of research involves the use of (2-nitrophenyl)methanesulfonamide derivatives as inhibitors of enzymes involved in cancer progression. The structural features of this compound allow for precise targeting of key enzymes such as kinases and phosphodiesterases, which are aberrantly expressed in tumor cells. By inhibiting these enzymes, researchers aim to disrupt signaling pathways that promote cell proliferation and survival, thereby offering a new strategy for cancer treatment.

The synthesis of (2-nitrophenyl)methanesulfonamide itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step reactions starting from readily available aromatic precursors. However, recent methodologies have focused on greener and more efficient approaches, such as catalytic methods that minimize waste and energy consumption. These advancements align with the growing emphasis on sustainable chemistry practices in pharmaceutical research.

The pharmacokinetic properties of (2-nitrophenyl)methanesulfonamide derivatives have also been extensively studied. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is crucial for developing drugs that exhibit optimal bioavailability and minimal side effects. Computational modeling techniques have been increasingly employed to predict pharmacokinetic profiles, allowing researchers to design molecules with desired properties before conducting costly experimental trials.

In conclusion, (2-nitrophenyl)methanesulfonamide (CAS No. 51145-00-7) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play a significant role in the development of next-generation drugs.

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